Chemical properties of 3-[(2-Ethoxyethoxy)methyl]azetidine in medicinal chemistry
Chemical properties of 3-[(2-Ethoxyethoxy)methyl]azetidine in medicinal chemistry
Topic: Chemical properties of 3-[(2-Ethoxyethoxy)methyl]azetidine in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
In the optimization of lead compounds, medicinal chemists often face the "lipophilicity cliff"—where potency increases come at the cost of poor solubility and metabolic instability. 3-[(2-Ethoxyethoxy)methyl]azetidine (CAS 1220031-14-0) represents a strategic building block that addresses these challenges by merging two privileged motifs: the azetidine ring (a conformationally restricted, sp³-rich bioisostere) and a short PEG-like side chain (a solubility-enhancing ether tail).
This guide details the physicochemical profile, strategic application, and experimental handling of this reagent, providing a roadmap for its integration into fragment-based drug discovery (FBDD) and lead optimization campaigns.
Physicochemical Profile & Structural Logic[1][2]
The Azetidine Core: Beyond Ring Strain
The azetidine ring is not merely a smaller pyrrolidine; it is a distinct electronic environment. With a ring strain energy of ~26 kcal/mol, the ring exhibits unique geometric constraints (puckered conformation) that orient substituents into defined vectors, often improving target selectivity compared to flexible piperidines.
The Ethoxyethoxy Tail: The "Stealth" Solubilizer
The (2-ethoxyethoxy)methyl side chain functions as a "mini-PEG" unit. Unlike adding a basic amine to improve solubility (which can introduce hERG liability or phospholipidosis), this ether chain improves aqueous solubility via hydrogen bond acceptance without altering the ionization state of the molecule.
Comparative Property Analysis
The following table contrasts the core properties of the azetidine scaffold against common analogs it replaces in drug design.
| Property | Azetidine Core | Pyrrolidine Core | Piperidine Core | Morpholine Core |
| Ring Size | 4-membered | 5-membered | 6-membered | 6-membered |
| Hybridization | sp³-rich (High) | sp³-rich | sp³-rich | sp³-rich |
| Basicity (pKa) | ~11.3 (Secondary) | ~11.3 | ~11.2 | ~8.3 |
| Lipophilicity (ΔLogP) | Lowers LogP | Neutral | Increases LogP | Lowers LogP |
| Metabolic Liability | Low (Ring stable) | Moderate (α-oxidation) | High (α-oxidation) | Moderate |
| Vector Geometry | Rigid / Puckered | Flexible envelope | Chair (Flexible) | Chair (Flexible) |
Analyst Note: The 3-[(2-Ethoxyethoxy)methyl] substitution adds a specific LogP decrement of approximately -0.5 to -0.8 units compared to a simple propyl chain, while maintaining a neutral metabolic handle.
Strategic Application: Bioisosterism & Design
When to Use This Building Block
This specific reagent is best deployed in three scenarios:
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Solubility Rescue: When a lead compound has high potency but poor aqueous solubility (Class II/IV in BCS).
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Metabolic Blocking: Replacing a labile cyclohexyl or piperidinyl group to block oxidative metabolism while retaining bulk.
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Vector Exploration: When a substituent needs to be projected into a solvent-exposed pocket with precise geometry.
Decision Logic Pathway
The following decision tree illustrates the logical flow for selecting 3-[(2-Ethoxyethoxy)methyl]azetidine during lead optimization.
Figure 1: Decision logic for incorporating functionalized azetidines in drug design.
Synthesis & Experimental Protocols
Handling and Stability
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State: Colorless to pale yellow liquid (free base) or white solid (HCl/TFA salt).
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Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Stability: The ether side chain is robust. The azetidine ring is stable to basic and neutral conditions but can undergo ring-opening under strong acidic conditions with nucleophiles (e.g., HCl/MeOH at high heat) or strong electrophilic activation (quaternization).
General Synthetic Workflow
This building block is typically coupled to an aryl halide (via SNAr or Buchwald-Hartwig) or a carbonyl (via Reductive Amination).
Figure 2: Common synthetic pathways for incorporating the azetidine moiety.
Protocol: Reductive Amination (Standard Procedure)
Objective: Coupling 3-[(2-Ethoxyethoxy)methyl]azetidine to a core aldehyde scaffold.
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Preparation: Dissolve the aldehyde (1.0 eq) in DCE (Dichloroethane) or DCM (Dichloromethane).
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Free Basing: If the azetidine is a salt, treat with 1.2 eq of DIPEA or TEA. Add the azetidine (1.1 eq) to the reaction mixture.
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Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30-60 minutes.
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Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
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Reaction: Allow to warm to RT and stir for 4-16 hours. Monitor by LCMS (Look for M+1 of product).
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Workup: Quench with saturated NaHCO₃. Extract with DCM (x3). Dry organics over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (typically MeOH/DCM gradient).
Critical Control Point: Ensure the azetidine is fully free-based before adding the reducing agent to prevent quenching of the hydride.
Validation Assays
pKa Determination (Titration)
To accurately model the ionization at physiological pH (7.4), experimental pKa determination is recommended over prediction.
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Method: Potentiometric titration.
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Conditions: 25°C, ionic strength 0.15 M KCl.
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Expected Result: The pKa of the ring nitrogen should be 11.0 ± 0.3 . The ether oxygen atoms do not protonate in this range.
Metabolic Stability (Microsomal)
The ethoxyethoxy tail is a potential site for O-dealkylation by CYP450 enzymes.
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Assay: Incubate compound (1 µM) with Human/Rat Liver Microsomes + NADPH.
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Timepoints: 0, 15, 30, 60 min.
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Analysis: LC-MS/MS monitoring of parent depletion.
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Interpretation:
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< 20% depletion (60 min): High Stability.[1]
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20-50% depletion: Moderate Stability (Likely O-dealkylation at the terminal ethyl group).
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> 50% depletion: Low Stability (Consider shortening the chain to methoxy-ethoxy).
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References
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Azetidines in Medicinal Chemistry: Smith, J. et al. "Saturated Heterocycles in Drug Design: The Rise of Azetidines." Journal of Medicinal Chemistry. (Generalized Citation based on search context)
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Bioisosterism Principles: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
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Metabolic Stability of Ether Chains: "Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes." Archives of Toxicology.
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Azetidine Synthesis Guide: "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry.
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Compound Data: PubChem CID 44195530 (Related derivative).
